2-Methyl-4-nitroisoquinolin-1(2H)-one
Overview
Description
2-Methyl-4-nitroisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinoline family It is characterized by a nitro group at the fourth position and a methyl group at the second position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitroisoquinolin-1(2H)-one typically involves the nitration of 2-methylisoquinolin-1(2H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group. Common reagents for these reactions include halogens and sulfonating agents.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst, sulfur trioxide in sulfuric acid.
Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.
Major Products:
Reduction: 2-Methyl-4-aminoisoquinolin-1(2H)-one.
Substitution: 2-Methyl-4-chloroisoquinolin-1(2H)-one, 2-Methyl-4-sulfonylisoquinolin-1(2H)-one.
Oxidation: 2-Carboxy-4-nitroisoquinolin-1(2H)-one.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitroisoquinolin-1(2H)-one largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions.
Comparison with Similar Compounds
2-Methylisoquinolin-1(2H)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroisoquinolin-1(2H)-one: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
2-Methyl-4-aminoisoquinolin-1(2H)-one: The amino group provides different reactivity and potential biological activities compared to the nitro group.
Uniqueness: 2-Methyl-4-nitroisoquinolin-1(2H)-one is unique due to the presence of both a nitro group and a methyl group on the isoquinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-4-nitroisoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-11-6-9(12(14)15)7-4-2-3-5-8(7)10(11)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXPUBRGQYMEJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90309872 | |
Record name | 2-Methyl-4-nitroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90309872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33930-79-9 | |
Record name | 33930-79-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218344 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-4-nitroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90309872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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